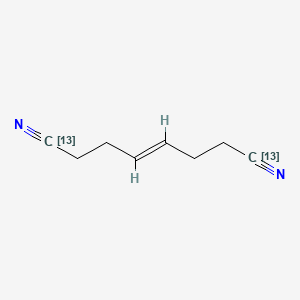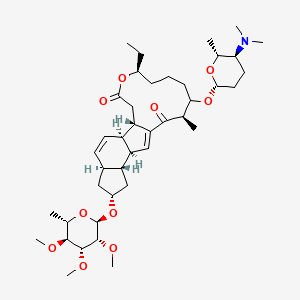
Spinosad A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spinosad A is a naturally occurring compound derived from the soil bacterium Saccharopolyspora spinosa. This compound, along with its counterpart Spinosyn D, is effective against a wide range of insect pests.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Spinosad A is produced through a fermentation process involving Saccharopolyspora spinosa. The fermentation process yields a mixture of spinosyns, including Spinosyn A and Spinosyn D. The specific conditions for the fermentation process include maintaining optimal temperature, pH, and nutrient availability to promote the growth of the bacterium and the production of spinosyns.
Industrial Production Methods: Industrial production of this compound involves scaling up the fermentation process. The process includes the cultivation of Saccharopolyspora spinosa in large fermenters, followed by the extraction and purification of spinosyns from the fermentation broth. The purified spinosyns are then formulated into various products for agricultural use.
Analyse Des Réactions Chimiques
Types of Reactions: Spinosad A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide or alkoxide ions.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced spinosyn derivatives.
Substitution: Formation of various substituted spinosyn derivatives.
Applications De Recherche Scientifique
Spinosad A has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying insecticidal activity.
Biology: Studied for its effects on insect physiology and behavior.
Medicine: Investigated for potential use in treating parasitic infections in humans and animals.
Industry: Utilized in the development of new insecticides and pest control products.
Mécanisme D'action
Spinosad A exerts its insecticidal effects by targeting the nervous system of insects. It binds to nicotinic acetylcholine receptors, causing hyperexcitation of the nervous system, which leads to paralysis and death of the insect. The molecular targets include the nicotinic acetylcholine receptors and the GABA-gated chloride channels.
Comparaison Avec Des Composés Similaires
Pyrethroids
Organophosphates
Neonicotinoids
Carbamates
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
Formule moléculaire |
C41H65NO10 |
|---|---|
Poids moléculaire |
732.0 g/mol |
Nom IUPAC |
(1S,2R,5S,7R,9R,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |
InChI |
InChI=1S/C41H65NO10/c1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34?,36+,38+,39-,40-,41+/m1/s1 |
Clé InChI |
SRJQTHAZUNRMPR-SFGMUSMWSA-N |
SMILES isomérique |
CC[C@H]1CCCC([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C |
SMILES canonique |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


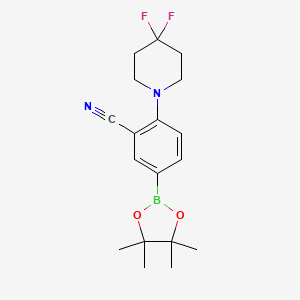
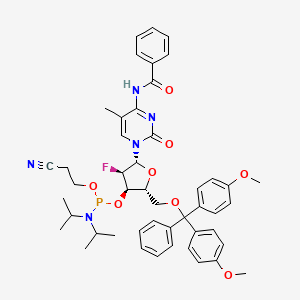
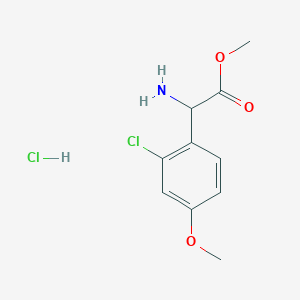
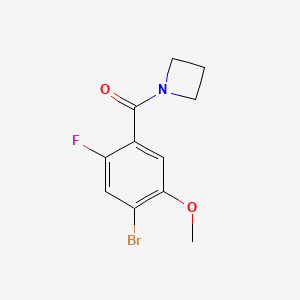

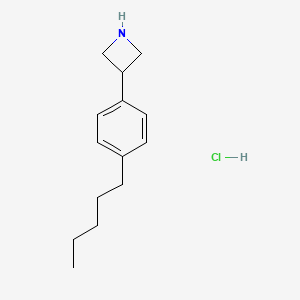
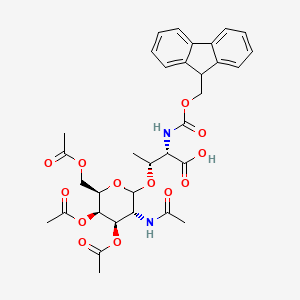
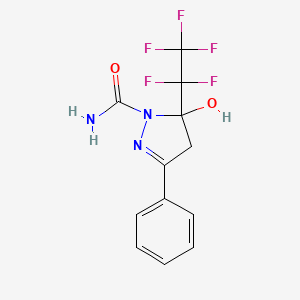

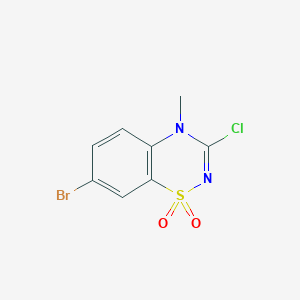
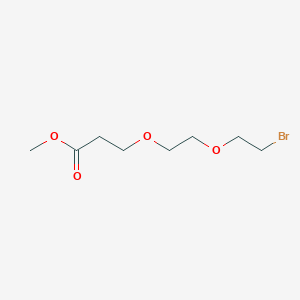

![3-{[(3-Bromo-5-fluorophenyl)methyl]amino}-N-methylpropanamide](/img/structure/B15339582.png)
